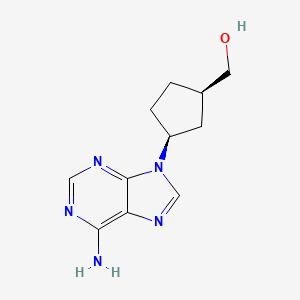![molecular formula C14H12N4 B1347445 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine CAS No. 15966-68-4](/img/structure/B1347445.png)
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (4-PTPA) is an organic compound of the phenyl triazole family. It is a white powder with a molecular weight of 311.37 g/mol, and a melting point of 160-163°C. 4-PTPA is used as a building block in organic synthesis, and its unique chemical structure has made it an important tool in scientific research.
科学的研究の応用
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which are important for the formation of supramolecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can form stable covalent bonds with biomolecules, making them useful for attaching labels or other functional groups to biomolecules .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can mimic the structure of amide bonds, making them useful in the design of peptidomimetics .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to label biomolecules, allowing them to be visualized using fluorescence microscopy .
Materials Science
1,2,3-Triazoles are used in materials science . They can be used to modify the properties of materials, such as their mechanical strength, thermal stability, or electrical conductivity .
作用機序
- Triazole derivatives often interact with specific proteins or enzymes involved in various cellular processes. For instance, some 1,2,4-triazole derivatives exhibit antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
- In related reactions, 1,2,4-triazole derivatives have been shown to form a C-N bond between the nitrogen of the amino group and the carbonyl carbon of the target molecule. Simultaneously, a proton transfer occurs from the nitrogen to the oxygen of the C=O bond .
Target of Action
Mode of Action
Result of Action
特性
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
CAS RN |
15966-68-4 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)